N-tert-butyl isoquine

Catalog No.
S11193912
CAS No.
459133-38-1
M.F
C20H22ClN3O
M. Wt
355.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-butyl isoquine

CAS Number

459133-38-1

Product Name

N-tert-butyl isoquine

IUPAC Name

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

InChI

InChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24)

InChI Key

ZVMMVSSEAMUNGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O

N-tert-butyl isoquine, also known as GSK369796, is a synthetic compound belonging to the class of 4-aminoquinolines. It was developed as a potential antimalarial agent through a collaborative effort involving academia and pharmaceutical companies, specifically GlaxoSmithKline and the Medicines for Malaria Venture. This compound is designed to combat malaria, particularly targeting Plasmodium falciparum, the most virulent malaria parasite. N-tert-butyl isoquine exhibits a promising pharmacological profile, demonstrating effective activity in vitro against various strains of Plasmodium and showing favorable pharmacokinetic properties that support its development for clinical use .

Typical for quinoline derivatives:

  • Oxidation: Under specific conditions, N-tert-butyl isoquine can undergo oxidation reactions, which may affect its biological activity and stability.
  • Mannich Reaction: This compound has shown instability during Mannich reactions, which are commonly employed in synthesizing amines and other nitrogen-containing compounds .
  • Reactivity with Heme: Similar to other antimalarial agents, N-tert-butyl isoquine interacts with heme, a critical component in the malaria parasite's lifecycle. This interaction is essential for its mechanism of action against the parasite .

N-tert-butyl isoquine has demonstrated significant antimalarial activity. Preclinical studies indicate that it is effective against Plasmodium falciparum both in vitro and in vivo, exhibiting a mechanism of action similar to that of chloroquine but with improved efficacy against resistant strains. The compound has undergone extensive pharmacokinetic profiling and toxicity assessments, revealing a safety profile suitable for further clinical development . Its unique structure allows it to bypass some resistance mechanisms that affect older antimalarials.

The synthesis of N-tert-butyl isoquine typically involves a two-step process starting from readily available precursors. The initial step involves the formation of the quinoline scaffold, followed by the introduction of the tert-butyl group to enhance its pharmacological properties. This streamlined synthetic route not only reduces costs but also improves scalability for potential commercial production .

N-tert-butyl isoquine is primarily being developed as an antimalarial drug. Its applications extend beyond treating malaria; due to its unique chemical structure and biological activity, it may also serve as a lead compound for developing new treatments for other diseases caused by protozoan parasites. The ongoing research focuses on optimizing its efficacy and safety profile to facilitate its entry into clinical practice .

Interaction studies have shown that N-tert-butyl isoquine can effectively inhibit hemozoin formation, a critical process in the lifecycle of Plasmodium species. This inhibition is similar to that observed with other 4-aminoquinoline derivatives such as chloroquine and amodiaquine. Additionally, studies have explored its interactions with various transport proteins within the parasite, which are crucial for understanding its mechanism of action and potential resistance pathways .

N-tert-butyl isoquine shares structural and functional similarities with several other compounds in the 4-aminoquinoline class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeAntimalarial ActivityUnique Features
Chloroquine4-AminoquinolineEffectiveEstablished history; resistance issues
Amodiaquine4-AminoquinolineEffectiveProdrug; metabolized into active form
Isoquine4-AminoquinolineEffectivePreclinical candidate; less toxic than chloroquine
N-tert-butyl isoquine4-AminoquinolineHighly EffectiveImproved efficacy against resistant strains

N-tert-butyl isoquine stands out due to its optimized structure designed specifically to enhance potency while minimizing toxicity compared to traditional antimalarials like chloroquine and amodiaquine .

The development of N-tert-butyl isoquine originated from efforts to overcome toxicity limitations of amodiaquine, a 4-aminoquinoline whose reactive quinone-imine metabolite causes hepatotoxicity and agranulocytosis. Researchers at the University of Liverpool, in partnership with Medicines for Malaria Venture (MMV) and GlaxoSmithKline (GSK), pursued structural modifications to eliminate metabolic activation risks while retaining antimalarial efficacy. This initiative aligned with early 21st-century demands for affordable therapies combating rising chloroquine resistance, particularly in sub-Saharan Africa where malaria mortality rates remained high.

Classification within the 4-Aminoquinoline Antimalarial Family

N-tert-butyl isoquine belongs to the 4-aminoquinoline class, sharing core structural features with chloroquine and amodiaquine:

FeatureChloroquineAmodiaquineN-tert-Butyl Isoquine
Side chain positionC7 of quinolineC7 of quinolineC4 of phenol
Tertiary amine groupDiethylDiethyltert-Butyl
Metabolic activationNoYes (quinone-imine)No
Cross-resistance riskHighModerateLow

Structural analysis reveals critical innovations:

  • Phenol group at C5: Enhances hydrogen bonding with heme targets
  • tert-Butylamine side chain: Blocks cytochrome P450-mediated oxidation
  • Chloroquinoline core: Maintains affinity for parasite digestive vacuoles

The molecule's SMILES string (CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O) confirms these modifications.

Collaborative Development Framework

The compound's progression from discovery to preclinical candidate exemplifies successful tripartite collaboration:

  • Academic contributions: University of Liverpool researchers designed the molecule using computational toxicology models to predict metabolic stability.
  • Industry expertise: GSK optimized synthetic routes, achieving 85% yield in the final step through nucleophilic aromatic substitution.
  • Global health coordination: MMV facilitated technology transfer and coordinated preclinical studies across seven research centers.

This model accelerated development timelines, with lead optimization to candidate selection completed in 18 months – 40% faster than industry averages for antimalarials at the time.

The initial synthetic approach to N-tert-butyl isoquine employed a two-step synthesis strategy that utilized readily available commodity precursors [1] [2]. The key synthetic step involved a Mannich reaction, which is a well-established organic transformation consisting of an amino alkylation process involving formaldehyde, an amine, and an active hydrogen compound [3].

The Mannich reaction in this context was employed to construct the critical phenolic Mannich base intermediate, which would subsequently be coupled with 4,7-dichloroquinoline to form the final antimalarial compound [4] [5]. The starting materials for this process included readily available commercial compounds: 4,7-dichloroquinoline, which serves as a standard intermediate in 4-aminoquinoline antimalarial synthesis [6], and phenolic compounds that could be converted to the appropriate Mannich base derivatives [7] [8].

The reaction mechanism for the Mannich transformation involves the initial formation of an iminium ion intermediate from formaldehyde and tert-butylamine, followed by nucleophilic attack of the phenolic substrate on this electrophilic species [3]. This approach was particularly attractive due to its convergent nature, requiring only two chemical transformations from commercial starting materials to reach the target compound [9] [10].

However, significant limitations became apparent during the development of this initial route. The Mannich reaction step presented several critical challenges that hampered both yield and product quality [1] [2]. The reaction conditions required for the Mannich transformation proved to be problematic, leading to instability of the desired product under the reaction environment [1] [11]. Additionally, the product isolated via this key Mannich reaction was characterized by both low yields and insufficient purity for pharmaceutical development purposes [1] [2] [11].

The instability issues were particularly pronounced under the reaction conditions employed for the Mannich reaction, suggesting that the electron-rich nature of the phenolic substrate and the basic conditions required for the transformation contributed to side reactions and product degradation [1]. These limitations necessitated a comprehensive reevaluation of the synthetic strategy to achieve the quality and yield standards required for commercial pharmaceutical production.

Scalable Two-Step Synthesis from Commodity Precursors

The development of a scalable synthetic route addressed the limitations of the initial Mannich approach through careful optimization of reaction conditions and process parameters [1] [2]. The refined two-step synthesis maintained the use of cheap and readily available starting materials while significantly improving both yield and product quality [9] [10].

The optimized process begins with 4,7-dichloroquinoline as the key quinoline precursor, which is prepared from meta-chloroaniline through a well-established four-step sequence [4] [5]. This intermediate is synthesized via conjugate addition of diethoxymethylene malonate to meta-chloroaniline, followed by thermal cyclization in diphenyl ether to form the quinoline ester in yields ranging from 90-96% [4]. Subsequent hydrolysis in aqueous sodium hydroxide proceeds in essentially quantitative yields, while thermal decarboxylation and chlorination with phosphoryl chloride delivers 4,7-dichloroquinoline in 81-90% yields [4] [5].

The second step involves the coupling of 4,7-dichloroquinoline with the appropriate phenolic Mannich base intermediate [4]. The chlorine atom in the 4-position of the quinoline ring exhibits significantly higher reactivity toward nucleophilic aromatic substitution compared to the chlorine in the benzene ring, allowing for selective replacement to form the desired 4-aminoquinoline derivative in high yields [6].

Critical to the success of this approach was the identification of optimal reaction conditions that avoided the stability issues encountered in the initial route [1] [11]. The process development team systematically evaluated various parameters including temperature, solvent systems, reaction time, and reagent stoichiometry to identify conditions that maximized product formation while minimizing decomposition pathways [1].

The scalable nature of this synthesis was demonstrated through successful production of multi-kilogram quantities of N-tert-butyl isoquine [1] [11]. This scale-up capability was essential for supporting the extensive preclinical development program required for advancing the compound toward clinical evaluation [9] [10]. The process demonstrated excellent reproducibility across multiple batches, with consistent quality parameters maintained throughout scale-up operations [1].

Purification Challenges and Recrystallization Strategies

One of the most significant technical challenges encountered in the development of N-tert-butyl isoquine was the purification of the crude product following synthesis [1] [2]. The drug substance exhibited marked instability during conventional purification attempts, particularly when subjected to recrystallization procedures [1] [11].

Initial attempts to purify the compound through standard recrystallization techniques resulted in significant decomposition of the active pharmaceutical ingredient [1]. This decomposition presented a critical obstacle to achieving the pharmaceutical-grade purity standards required for preclinical and clinical development [1] [11]. The instability appeared to be related to the specific structural features of the compound, particularly the presence of the tert-butyl amino group and the quinoline scaffold, which rendered the molecule susceptible to degradation under typical purification conditions [1].

The development team systematically investigated alternative purification strategies to address these stability concerns [1]. Various solvent systems were evaluated for their ability to provide effective purification while maintaining product integrity [12] [13]. The selection of appropriate solvents required careful consideration of multiple factors including solubility profiles, chemical compatibility, and thermal stability of the compound under different conditions [12].

Temperature control emerged as a critical parameter in the purification process [1]. Elevated temperatures, which are commonly employed in recrystallization procedures, proved to be particularly detrimental to product stability [1]. This necessitated the development of lower-temperature purification protocols that could achieve the required purity levels without compromising product integrity [1].

Solvent selection played a crucial role in developing successful purification strategies [12] [13]. The team evaluated both traditional and alternative solvent systems, with particular attention to avoiding chlorinated solvents that might contribute to stability issues [12]. The identification of suitable solvent combinations required extensive experimentation to balance solubility, selectivity, and stability considerations [13].

The final purification strategy incorporated multiple complementary approaches to achieve the target purity specifications [1]. This multi-faceted approach included careful control of crystallization conditions, optimized solvent selection, and modified isolation procedures that minimized exposure to potentially degrading conditions [1] [11]. These refinements ultimately enabled the consistent production of N-tert-butyl isoquine with pharmaceutical-grade purity suitable for advanced development activities [1].

Industrial-Scale Production Yield Optimization (57% Overall Yield)

The culmination of the process development efforts resulted in a robust manufacturing process capable of producing multi-kilogram quantities of N-tert-butyl isoquine with greater than 98% area/area purity and an overall yield of 57% [1] [2] [11]. This achievement represented a significant improvement over the initial synthetic route and established a foundation for potential commercial production [1].

The 57% overall yield was achieved through systematic optimization of each step in the synthetic sequence [1]. This yield represented a careful balance between maximizing product formation and maintaining the stringent quality standards required for pharmaceutical development [1] [11]. The optimization process involved detailed analysis of reaction conditions, purification procedures, and isolation techniques to identify parameters that contributed most significantly to yield losses [1].

Temperature optimization played a crucial role in achieving the target yield [1]. The development team conducted extensive studies to identify the optimal temperature ranges for each reaction step, balancing reaction efficiency with product stability [1]. Lower temperatures were generally favored to minimize decomposition, but sufficient thermal energy was required to drive the reactions to completion [1].

Solvent selection and optimization contributed significantly to the improved yields [1]. The choice of reaction and workup solvents affected not only the reaction kinetics but also the efficiency of product isolation and purification [1]. The optimized solvent systems provided enhanced product recovery while maintaining compatibility with the stability requirements of the compound [1].

The scalability of the process was rigorously demonstrated through multiple production campaigns at increasing scales [1] [11]. The process proved to be robust and reproducible, with consistent yields and quality parameters maintained across different batch sizes [1]. This scalability was essential for supporting the extensive preclinical development program that required substantial quantities of high-quality material [9] [10].

Quality control measures were implemented throughout the production process to ensure consistent product quality [1]. These measures included in-process monitoring, intermediate analysis, and final product testing to verify that all specifications were met [1]. The combination of optimized synthetic conditions and comprehensive quality control enabled the reliable production of pharmaceutical-grade N-tert-butyl isoquine [1] [11].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

355.1451400 g/mol

Monoisotopic Mass

355.1451400 g/mol

Heavy Atom Count

25

UNII

NSC8QP4B6Z

Dates

Last modified: 08-08-2024

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